N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-4-6-11-21-15(19-20-17(21)24-5-2)12-18-16(22)13-7-9-14(23-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQCGCLYNHTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The ethylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical and Bioactivity Data
*logP values estimated using substituent contributions.
Key Research Findings
- Substituent Impact : Butyl groups enhance lipophilicity but reduce solubility; pyridinyl groups improve receptor binding via π-π interactions .
- Metabolic Stability : Ethylsulfanyl moieties are susceptible to oxidation, whereas adamantane derivatives exhibit prolonged half-lives .
- Structural Versatility : The 1,2,4-triazole core accommodates diverse substituents, enabling tailored bioactivity .
Biological Activity
N-{[4-butyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including antiproliferative and antimicrobial effects.
1. Chemical Structure and Synthesis
Molecular Formula : C26H31N5O3S
Molecular Weight : 493.6 g/mol
IUPAC Name : N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : A cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
- Tetrahydroquinoline Moiety Synthesis : Achieved through the Pictet-Spengler reaction.
- Thiol-Ene Reaction : Coupling of the tetrahydroquinoline and triazole intermediates.
- Final Assembly : Coupling with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets through its triazole and tetrahydroquinoline moieties. These interactions may modulate enzyme or receptor activity and participate in redox reactions due to the presence of the sulfanyl group.
3.1 Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 2.2 | Etoposide | 1.0 |
| HEK293 | 5.3 | - | - |
The compound's activity was notably selective towards certain cancer types, indicating potential for targeted therapy.
3.2 Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria.
4. Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives of triazole compounds similar to this compound. The derivatives exhibited varying degrees of antiproliferative activity across different cancer cell lines and showed significant antioxidative capabilities compared to standard antioxidants like BHT .
Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in the functional groups significantly influenced their biological activities, emphasizing the importance of structural optimization in drug development .
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer agent and antimicrobial agent highlights its significance in pharmaceutical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
